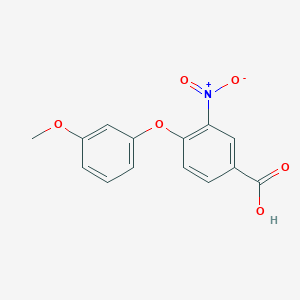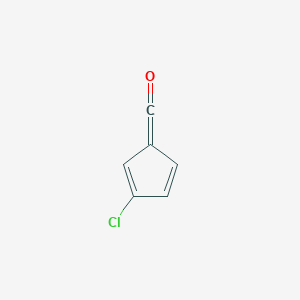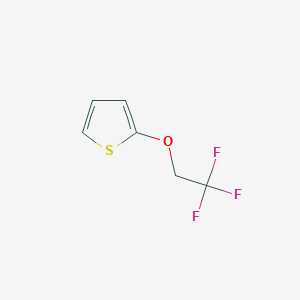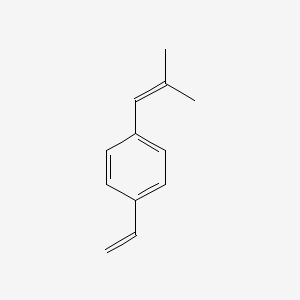
1-Ethenyl-4-(2-methylprop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its aromatic benzene ring substituted with an ethenyl group and a 2-methylprop-1-en-1-yl group. It is a derivative of styrene and is used in various chemical and industrial applications.
Métodos De Preparación
The synthesis of 1-Ethenyl-4-(2-methylprop-1-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with isobutylene followed by dehydrogenation to introduce the ethenyl group . The reaction conditions typically involve the use of a strong acid catalyst such as sulfuric acid or aluminum chloride.
Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, the use of zeolite catalysts in the alkylation step can improve selectivity and reduce by-products .
Análisis De Reacciones Químicas
1-Ethenyl-4-(2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethenyl-4-(2-methylprop-1-en-1-yl)benzene has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1-Ethenyl-4-(2-methylprop-1-en-1-yl)benzene exerts its effects depends on its specific application. In polymerization reactions, the ethenyl group undergoes radical or ionic polymerization to form long-chain polymers . The molecular targets and pathways involved in these reactions include the formation of reactive intermediates such as free radicals or carbocations, which propagate the polymerization process .
Comparación Con Compuestos Similares
1-Ethenyl-4-(2-methylprop-1-en-1-yl)benzene can be compared with other similar compounds, such as:
Styrene: Similar in structure but lacks the 2-methylprop-1-en-1-yl group.
1-Methyl-4-(prop-1-en-2-yl)benzene: Another derivative of benzene with different substituents, used in the synthesis of various organic compounds.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains additional methoxy groups, which influence its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
129333-92-2 |
|---|---|
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
1-ethenyl-4-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C12H14/c1-4-11-5-7-12(8-6-11)9-10(2)3/h4-9H,1H2,2-3H3 |
Clave InChI |
HTIZRCMPKFGBAA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=C(C=C1)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


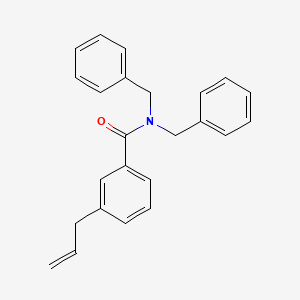
![6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one](/img/structure/B14277541.png)
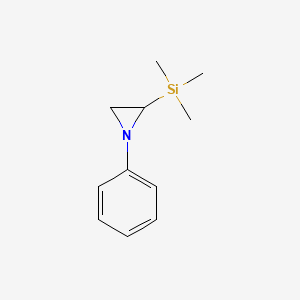
![N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)](/img/structure/B14277561.png)

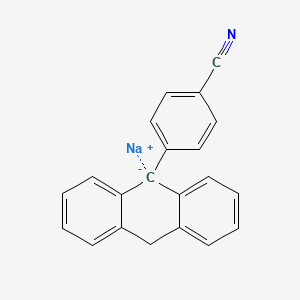
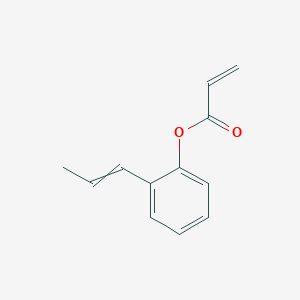
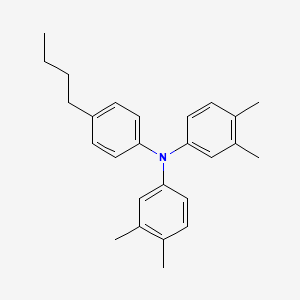
![N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B14277581.png)
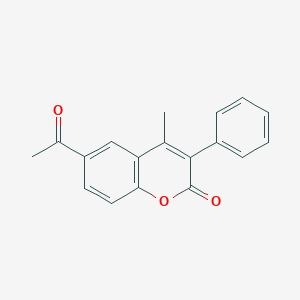
![Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B14277595.png)
